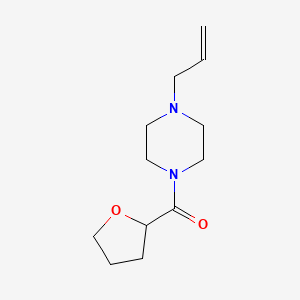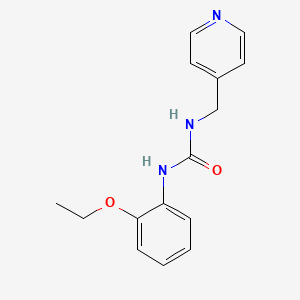![molecular formula C19H22N4O3 B5315127 8-[2-(1H-imidazol-2-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5315127.png)
8-[2-(1H-imidazol-2-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(1H-imidazol-2-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Spiroimidazole, and it is a spirocyclic compound that contains an imidazole and a benzoyl group. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Mécanisme D'action
The mechanism of action of Spiroimidazole is not fully understood. However, it is believed that the imidazole and benzoyl groups in the compound play a crucial role in its biological activity. The imidazole group may interact with enzymes or proteins, while the benzoyl group may interact with cell membranes, leading to the disruption of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Spiroimidazole are dependent on its specific application. In medicinal chemistry, Spiroimidazole has been shown to inhibit the growth of various bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells. In materials science, Spiroimidazole has been used to create materials with unique properties, such as high solubility and biocompatibility. In catalysis, Spiroimidazole has been shown to exhibit high catalytic activity and selectivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Spiroimidazole in lab experiments include its unique structure, which allows for the creation of materials with unique properties, and its potential applications in medicinal chemistry, materials science, and catalysis. However, the limitations of using Spiroimidazole in lab experiments include its high cost, the complexity of its synthesis, and the limited availability of the compound.
Orientations Futures
There are several future directions for the research and development of Spiroimidazole. In medicinal chemistry, researchers may explore the potential of Spiroimidazole as a treatment for various diseases, including cancer and infectious diseases. In materials science, researchers may investigate the use of Spiroimidazole in the creation of materials with specific properties, such as stimuli-responsive materials. In catalysis, researchers may explore the use of Spiroimidazole in the development of new catalysts for various reactions. Overall, the unique structure and potential applications of Spiroimidazole make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 8-[2-(1H-imidazol-2-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one can be achieved through several methods, including condensation reactions, cyclization reactions, and spirocyclization reactions. One of the most common methods is the reaction of 2-(1H-imidazol-2-yl)benzoic acid with 3-methyl-1,5-pentanediamine in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI), to form the desired product.
Applications De Recherche Scientifique
Spiroimidazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Spiroimidazole has been shown to exhibit potent antibacterial, antifungal, and antiviral activities. It also has potential applications in cancer therapy due to its ability to inhibit the growth of cancer cells. In materials science, Spiroimidazole has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In catalysis, Spiroimidazole has been used as a catalyst for various reactions, including the oxidation of alcohols and the synthesis of cyclic carbonates.
Propriétés
IUPAC Name |
9-[2-(1H-imidazol-2-yl)benzoyl]-3-methyl-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-22-13-19(26-18(22)25)7-4-11-23(12-8-19)17(24)15-6-3-2-5-14(15)16-20-9-10-21-16/h2-3,5-6,9-10H,4,7-8,11-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTDYAQPTBVGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCN(CC2)C(=O)C3=CC=CC=C3C4=NC=CN4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)
![5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5315068.png)

![N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5315084.png)

![methyl 5-ethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5315108.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5315112.png)
![3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde](/img/structure/B5315119.png)
![2-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5315123.png)
![2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol](/img/structure/B5315128.png)


